molecular formula C18H17N3O6S B4959886 methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4959886
M. Wt: 403.4 g/mol
InChI Key: IWTQRCIADDOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate, also known as Methyl 4-(N-(4-ethoxy-3-nitrobenzoyl)-N-(thiocarboxamido)phenyl)benzoate, is a chemical compound with potential applications in scientific research. It is a member of the thioamide family of compounds and has a molecular weight of 521.6 g/mol. In

Scientific Research Applications

Methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain management.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis, as well as cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Biochemical and Physiological Effects:
methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential applications in cancer treatment and inflammation, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate. One potential direction is to further investigate its mechanism of action in order to optimize its use in cancer treatment and inflammation. Additionally, it could be tested in combination with other drugs to determine if it has synergistic effects. Further research could also explore its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

Methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized by reacting 4-ethoxy-3-nitrobenzoyl chloride with thiocarbohydrazide in the presence of triethylamine. The resulting product is then reacted with methyl 4-aminobenzoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product. The synthesis method is relatively straightforward and can be performed in a laboratory setting.

properties

IUPAC Name

methyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-3-27-15-9-6-12(10-14(15)21(24)25)16(22)20-18(28)19-13-7-4-11(5-8-13)17(23)26-2/h4-10H,3H2,1-2H3,(H2,19,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTQRCIADDOMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate

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